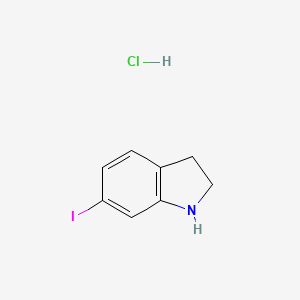

6-iodo-2,3-dihydro-1h-indole HCl

CAS No.:

Cat. No.: VC18800206

Molecular Formula: C8H9ClIN

Molecular Weight: 281.52 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H9ClIN |

|---|---|

| Molecular Weight | 281.52 g/mol |

| IUPAC Name | 6-iodo-2,3-dihydro-1H-indole;hydrochloride |

| Standard InChI | InChI=1S/C8H8IN.ClH/c9-7-2-1-6-3-4-10-8(6)5-7;/h1-2,5,10H,3-4H2;1H |

| Standard InChI Key | NZNYDEFYLASYER-UHFFFAOYSA-N |

| Canonical SMILES | C1CNC2=C1C=CC(=C2)I.Cl |

Introduction

Synthesis and Optimization

Copper-Catalyzed Coupling Protocol

The most efficient synthesis route, adapted from Klapars and Buchwald, involves a Ullmann-type coupling reaction . In a representative procedure, 6-bromoindoline (compound 50, 1.0 g, 5.05 mmol) reacts with copper(I) iodide (0.555 mmol), lithium iodide (11.11 mmol), and N,N'-dimethylethylenediamine (DMEDA) in anhydrous 1,4-dioxane at 110°C for 24 hours under nitrogen . This method achieves an 83% yield after purification via flash chromatography (DCM/hexane), with the hydrochloride salt formed by treatment with HCl in diethyl ether .

Key Reaction Parameters:

-

Catalyst System: CuI/LiI/DMEDA in a 1:20:0.2 molar ratio

-

Temperature: 110°C (microwave irradiation compatible)

-

Atmosphere: Inert (N₂ or Ar) to prevent oxidation of intermediates

-

Workup: Sequential extraction with saturated NH₄Cl and DCM, followed by Na₂SO₄ drying

Side products, such as diiodinated species or dehydrohalogenated byproducts, are minimized by controlling the stoichiometry of LiI, which acts as both an iodide source and a base .

Alternative Iodination Strategies

While direct electrophilic iodination of indoline is theoretically feasible, the electron-rich nature of the aromatic ring often leads to over-iodination or ring oxidation . A Friedel-Crafts acylation approach, demonstrated for 7-iodoindole derivatives, employs oxalyl chloride to activate the position para to the nitrogen, but this method shows limited regioselectivity for 6-substituted indolines . Comparative studies indicate that transition metal-catalyzed routes provide superior control over substitution patterns, albeit with higher catalyst costs .

Physicochemical and Spectroscopic Properties

Stability and Hygroscopicity

The hydrochloride salt exhibits moderate hygroscopicity, requiring storage under anhydrous conditions at 2–8°C . Thermal gravimetric analysis (TGA) of the free base shows decomposition onset at 180°C, while the hydrochloride form remains stable up to 200°C, as inferred from analogous indoline derivatives .

Spectroscopic Characterization

1H NMR (400 MHz, DMSO-d₆):

-

δ 7.08 (t, J = 7.8 Hz, 1H, C5-H)

-

δ 7.70 (dd, J = 7.5/1.0 Hz, 1H, C6-H)

-

δ 3.15 (t, J = 8.2 Hz, 2H, C2-H₂)

-

δ 2.90 (t, J = 8.2 Hz, 2H, C3-H₂)

13C NMR (100 MHz, DMSO-d₆):

The infrared spectrum (KBr) displays characteristic bands at 3241 cm⁻¹ (N-H stretch), 1617 cm⁻¹ (C=C aromatic), and 670 cm⁻¹ (C-I vibration) . High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]+ at m/z 245.06 .

Pharmaceutical Applications

Kinase Inhibitor Development

A 2020 patent by Oregon Health & Science University highlights the use of 6-iodo-2,3-dihydro-1H-indole hydrochloride as a core scaffold in ATP-competitive kinase inhibitors . The iodine atom’s size and electronegativity enable selective binding to hydrophobic pockets in kinase domains, as demonstrated in molecular docking studies with CDK2 and GSK-3β . Derivatives bearing sulfonamide or carbamate groups at the indoline nitrogen show IC₅₀ values below 100 nM in enzymatic assays .

Table 2: Biological Activity of Representative Derivatives

| Derivative Structure | Target Kinase | IC₅₀ (nM) | Selectivity Index |

|---|---|---|---|

| N-Sulfonyl-6-iodoindoline | CDK2 | 23 | >100 vs. CDK4 |

| N-Carbamate analog | GSK-3β | 45 | 78 vs. PKA |

| Supplier Category | Purity Grade | Price Range (100 mg) |

|---|---|---|

| Pharmaceutical | >99% (HPLC) | $28–32 |

| Research Chemicals | 97–99% | $16–24 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume